molecular formula C20H16O6 B037512 Sophoraisoflavone A CAS No. 117204-81-6

Sophoraisoflavone A

Cat. No. B037512
M. Wt: 352.3 g/mol
InChI Key: RIDRQWKYWXHAOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sophoraisoflavone A, also known as sophoraflavanone A, is synthesized through a regioselective prenylation and cyclization process. A facile and efficient approach for the syntheses of prenylated flavonoids like sophoraflavanone A has been developed, featuring regioselective prenylation of 2,4,6-trihydroxyacetophenone and cyclization of prenylated polyhydroxy chalcones. This methodology enabled the first efficient total syntheses of sophoraflavanone A, highlighting its antibacterial activities (Wang, Tan, Li, & Li, 2001).

Molecular Structure Analysis

Sophoraflavanone H, structurally related to Sophoraisoflavone A, showcases the complexity of these molecules with a hybrid-type structure containing benzofuran and flavanone ring moieties. The molecular structure of Sophoraflavanone H was elucidated through total synthesis, asymmetric C-H insertion reaction, selective oxy-Michael reaction, X-ray crystallography, and CD spectral investigation, establishing its absolute configuration and highlighting the intricacies of sophoraflavanone compounds (Murakami et al., 2020).

Chemical Reactions and Properties

Sophoraisoflavone A and its derivatives are involved in various chemical reactions, contributing to their biological activity. For instance, sophoricoside, an isoflavone from Sophora japonica, shows inhibitory effects on contact dermatitis through specific chemical interactions, demonstrating the compound's anti-inflammatory properties by targeting NF-κB signaling in B cells (Lee et al., 2013).

Physical Properties Analysis

The physical properties of sophoraisoflavone A, including solubility, melting point, and crystallinity, are crucial for understanding its behavior in biological systems. While specific studies on Sophoraisoflavone A's physical properties are scarce, related compounds exhibit diverse physical behaviors essential for their biological activities and applications in drug formulation.

Chemical Properties Analysis

Sophoraisoflavone A's chemical properties, such as reactivity, stability, and interactions with biological molecules, are central to its pharmacological effects. For example, sophoraflavanone G from Sophora alopecuroides inhibits inflammation in RAW264.7 cells by targeting multiple pathways, indicating the compound's complex chemical interactions within biological systems (Guo et al., 2016).

Scientific Research Applications

Specific Scientific Field

Horticulture

Summary of the Application

Sophoraisoflavone A is found in the berries of the Lonicera caerulea plant, also known as blue honeysuckle . This plant bears dietary fruits that are rich in bioactive compounds, including Sophoraisoflavone A .

Methods of Application or Experimental Procedures

In a study, tandem mass spectrometry was used to study the metabolome profiles of four L. caerulea varieties grown in two geographical locations in Russia . The study identified 122 bioactive compounds in extracts from honeysuckle berries, including Sophoraisoflavone A .

Results or Outcomes

The study found that the metabolome profiles of the four varieties grown in two locations differ significantly, particularly in the polyphenol’s other compound classes . The largest number of unique polyphenols is characteristic of the variety Tomichka .

Application in Neurobiology

Specific Scientific Field

Neurobiology

Summary of the Application

Sophoraisoflavone A has been found to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .

Methods of Application or Experimental Procedures

The study isolated Sophoraisoflavone A from Sophra mooracroftiana BETH ex BAKER and investigated its inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .

Results or Outcomes

The study found that the inhibitory effect of Sophoraisoflavone A was stronger than those of licoisoflavones A and B, genistein as a related isoflavone, and mannitol as a hydroxy radical scavenger . The results demonstrated that the difference of inhibitory effects are dependent on the relation between chemical structures of these isoflavones, such as hydroxy group or benzopyran, and oxidative stress .

Application in Inflammation Research

Specific Scientific Field

Inflammation Research

Summary of the Application

Sophoraisoflavone A, isolated from Glycyrrhiza inflate, has been used as an anti-inflammatory drug in China .

Methods of Application or Experimental Procedures

The compound is extracted from the dried roots of Sophra mooracroftiana BETH ex BAKER . The dried herbs are first extracted with methanol and then with ethyl ether . The ether extract is separated into its components by silica gel column chromatography using a benzene–ethyl acetate mixture as the eluent .

Application in Diabetes Research

Specific Scientific Field

Diabetes Research

Summary of the Application

Sophoraisoflavone A, isolated from Glycyrrhiza inflate, has been identified as an effective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling .

Methods of Application or Experimental Procedures

Sophoraisoflavone A is extracted from the dried roots of Sophra mooracroftiana BETH ex BAKER . The dried herbs are first extracted with methanol and then with ethyl ether . The ether extract is separated into its components by silica gel column chromatography using a benzene–ethyl acetate mixture as the eluent .

Results or Outcomes

Sophoraisoflavone A has been found to inhibit PTP1B with an IC50 value of 0.80 μM . This suggests that Sophoraisoflavone A could potentially be used in the treatment of type 2 diabetes and other diseases where PTP1B plays a role .

Safety And Hazards

Sophoraisoflavone A should be handled with care. In case of contact with eyes or skin, it’s recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRQWKYWXHAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoraisoflavone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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